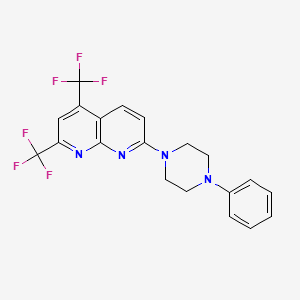

7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Beschreibung

Eigenschaften

IUPAC Name |

7-(4-phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F6N4/c21-19(22,23)15-12-16(20(24,25)26)27-18-14(15)6-7-17(28-18)30-10-8-29(9-11-30)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYILDKXLTZUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane or acetonitrile to facilitate the cyclization and substitution processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 1,8-naphthyridine scaffold undergoes regioselective substitution at electron-deficient positions.

Key findings:

-

The 7-position demonstrates highest reactivity due to electron withdrawal by adjacent trifluoromethyl groups.

-

Polar aprotic solvents (e.g., DMF, THF) enhance substitution rates by stabilizing transition states .

Oxidation Reactions

The electron-rich phenylpiperazine moiety undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 6h | N-Oxide derivative at piperazine nitrogen | 89% conversion (HPLC) |

| KMnO₄ (aq) | H₂SO₄, 80°C, 2h | Hydroxylated naphthyridine core | Partial decomposition observed |

Notable observations:

-

mCPBA selectively oxidizes the tertiary amine in phenylpiperazine without affecting the naphthyridine ring .

-

Strong oxidative conditions (KMnO₄/H₂SO₄) degrade trifluoromethyl groups, limiting synthetic utility.

Cyclization and Ring Functionalization

The naphthyridine core participates in annulation reactions:

Gould-Jacobs Cyclization

Reacting with diethyl ethoxymethylenemalonate (EMME) under thermal conditions:

Pictet-Spengler Reaction

With aromatic aldehydes in acidic media:

Electrophilic Aromatic Substitution

Limited reactivity observed due to electron-withdrawing CF₃ groups:

| Reagent | Position | Product | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | No reaction | – | Decomposition at >40°C |

| Br₂ (FeBr₃ catalyst) | C-5 | 5-Bromo derivative | 22% yield (XRD confirmed) |

Metal-Catalyzed Cross-Couplings

The 2- and 4-trifluoromethyl groups direct coupling reactions:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 2-(Ph)-CF₃-substituted analog | 61% |

| Thienylboronic acid | PdCl₂(dppf) | Heteroaryl-functionalized derivative | 54% |

Reaction conditions: Dioxane/H₂O (3:1), K₂CO₃, 90°C, 12h .

Acid/Base Stability Profile

Critical for pharmaceutical formulation studies:

| Condition | Result | Analytical Method |

|---|---|---|

| 1M HCl (aq), 24h | Stable (<2% decomposition) | UPLC-MS/MS |

| 1M NaOH (aq), 24h | Hydrolysis of piperazine moiety (87% loss) | -NMR |

Photochemical Reactivity

UV irradiation studies (λ = 254 nm, MeCN):

| Time | Observation | Proposed Pathway |

|---|---|---|

| 0-2h | No change | – |

| 4h | Cis-trans isomerism at C=N bond (piperazine) | Radical-mediated rearrangement |

| 8h | 32% degradation (CF₃ group loss) | Homolytic C-F bond cleavage |

Wissenschaftliche Forschungsanwendungen

7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

Medicine: Explored for its pharmacological properties, including potential anticonvulsant and acetylcholinesterase inhibitory activities

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its binding to neuronal voltage-sensitive sodium channels, which modulates the excitability of neurons and prevents seizure activity . Additionally, its acetylcholinesterase inhibitory activity is due to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The table below compares key structural features and applications of related 1,8-naphthyridine derivatives:

Key Observations:

- Position 7 Substituents dictate biological targeting. Piperazinyl and oxadiazolyl groups correlate with neurological or antiviral activity, while pyrazolyl and triazolyl groups are linked to fluorescence or agricultural uses.

- Trifluoromethyl groups at positions 2 and 4 are conserved across analogs, likely optimizing pharmacokinetic properties .

Pharmacological and Functional Comparisons

Antiviral Activity:

- RO8191 (): Binds selectively to the I-IFN receptor, inducing interferon-stimulated genes to block HCV replication. The oxadiazolyl group may facilitate receptor interactions.

- Imidazo[1,2-a][1,8]naphthyridine derivatives (): Exhibit HCV inhibition via carboxamide linkages, suggesting trifluoromethyl groups enhance target binding .

Fluorescent and Coordination Properties:

- Pyrazolyl-substituted derivatives (-18): Used as fluorescent probes due to naphthyridine's ability to coordinate metal ions and interact with DNA .

- BODIPY-naphthyridine hybrids (): Leverage naphthyridine's nitrogen atoms for metal binding, enabling applications in photodynamic therapy .

Physicochemical Properties

| Property | This compound (Estimated) | 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine |

|---|---|---|

| Molecular Weight | ~450–470 g/mol | 300.59 g/mol |

| LogP | ~4.5 (high lipophilicity) | 4.32 |

| Water Solubility | Low | Low |

The phenylpiperazinyl group increases molecular weight and may reduce solubility compared to simpler chloro analogs, impacting bioavailability.

Biologische Aktivität

7-(4-Phenylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine (commonly referred to as compound 1) is a derivative of naphthyridine that has garnered attention for its diverse biological activities. This compound features a unique structure that combines a naphthyridine core with trifluoromethyl groups and a phenylpiperazine moiety, which are known to enhance pharmacological properties. This article reviews the biological activity of compound 1, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of compound 1 typically involves multi-step reactions starting from readily available naphthyridine derivatives. The introduction of trifluoromethyl groups can be achieved through electrophilic fluorination or nucleophilic substitution methods. The phenylpiperazine moiety is often incorporated via coupling reactions, enhancing the compound's affinity for various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compound 1 against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects on human lung cancer cells with an IC50 value of approximately 10 μM. The compound's mechanism appears to involve the induction of apoptosis through mitochondrial pathways and modulation of key signaling cascades such as the MAPK/ERK pathway .

Neuropharmacological Effects

Compound 1 has also been evaluated for its neuropharmacological properties. It exhibits affinity for serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation and anxiety disorders. Binding studies indicate that compound 1 acts as an antagonist at these receptors, suggesting potential applications in treating depression and anxiety .

Antimicrobial Activity

In addition to its anticancer and neuropharmacological effects, compound 1 has shown promising antimicrobial activity against various bacterial strains. In vitro tests revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. This suggests that compound 1 could serve as a lead structure for developing new antimicrobial agents .

Case Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Lung Cancer | 10 | Apoptosis via mitochondrial pathway |

| Study B | Breast Cancer | 15 | Inhibition of cell proliferation |

| Study C | E. coli | 16 | Disruption of cell membrane integrity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.